molecular formula C49H78N8O17 B12850123 2-L-Serinepneumocandin B0

2-L-Serinepneumocandin B0

Cat. No.: B12850123
M. Wt: 1051.2 g/mol
InChI Key: WQHSITYGGUJQGC-DRAFKXPCSA-N
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Description

2-L-Serinepneumocandin B0 is a semisynthetic derivative of the natural antifungal agent Pneumocandin B0, which belongs to the echinocandin class of antifungal compounds. Pneumocandin B0 is a cyclic hexapeptide that inhibits β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. This derivative is part of broader efforts to optimize pharmacokinetics and reduce toxicity in antifungal drug development.

Properties

Molecular Formula

C49H78N8O17

Molecular Weight

1051.2 g/mol

IUPAC Name

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C49H78N8O17/c1-4-25(2)19-26(3)11-9-7-5-6-8-10-12-37(65)51-30-21-35(63)45(70)55-47(72)40-33(61)17-18-56(40)49(74)38(34(62)22-36(50)64)53-46(71)39(42(67)41(66)27-13-15-28(59)16-14-27)54-44(69)32-20-29(60)23-57(32)48(73)31(24-58)52-43(30)68/h13-16,25-26,29-35,38-42,45,58-63,66-67,70H,4-12,17-24H2,1-3H3,(H2,50,64)(H,51,65)(H,52,68)(H,53,71)(H,54,69)(H,55,72)/t25-,26+,29+,30-,31-,32-,33-,34+,35+,38-,39-,40-,41-,42-,45+/m0/s1

InChI Key

WQHSITYGGUJQGC-DRAFKXPCSA-N

Isomeric SMILES

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-L-Serinepneumocandin B0 is primarily produced through microbial fermentation. The fungus Glarea lozoyensis is cultivated under specific conditions to optimize the yield of the compound. The fermentation process involves the addition of lactic acid, mannitol, or gamma-aminobutyric acid to enhance production levels .

Industrial Production Methods: Industrial production of 2-L-Serinepneumocandin B0 involves extensive mutation and medium optimization to achieve high yields. The fermentation process is divided into three phases: lag phase (0–120 hours), logarithmic phase (120–360 hours), and stationary phase (360–456 hours). The production level can reach up to 4500 mg/L under optimal conditions .

Chemical Reactions Analysis

Types of Reactions: 2-L-Serinepneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties.

Common Reagents and Conditions: Common reagents used in these reactions include acetyl-CoA, NADPH, pyruvate, α-ketoglutaric acid, lactate, and unsaturated fatty acids. These reagents play crucial roles in the biosynthesis and modification of the compound .

Major Products Formed: The major product formed from these reactions is caspofungin, a potent antifungal agent. Caspofungin inhibits the synthesis of β-1,3-D-glucan, a vital component of fungal cell walls, leading to osmotic instability and cell lysis .

Scientific Research Applications

2-L-Serinepneumocandin B0 has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a precursor for synthesizing caspofungin and other echinocandin derivatives. These compounds are valuable for studying the structure-activity relationship of antifungal agents .

Biology: In biology, 2-L-Serinepneumocandin B0 is used to study the biosynthesis of lipohexapeptides and the metabolic pathways involved in their production. It also serves as a model compound for investigating the regulation of membrane permeability and feedback inhibition in fungi .

Medicine: In medicine, the compound is crucial for developing antifungal therapies. Caspofungin, derived from 2-L-Serinepneumocandin B0, is used to treat invasive aspergillosis and other fungal infections resistant to conventional therapies .

Industry: In the pharmaceutical industry, 2-L-Serinepneumocandin B0 is used for large-scale production of caspofungin. The compound’s production process has been optimized to achieve high yields and reduce industrial costs .

Mechanism of Action

2-L-Serinepneumocandin B0 exerts its effects by inhibiting the enzyme β-1,3-D-glucan synthase, which is essential for the synthesis of β-1,3-D-glucan in fungal cell walls. This inhibition leads to the depletion of the glucan polymer, causing osmotic instability and cell lysis in fungi. The compound’s molecular targets include the β-1,3-D-glucan synthase enzyme complex .

Comparison with Similar Compounds

Key Findings:

Solubility vs. Permeability: The L-serine substitution in 2-L-Serinepneumocandin B0 likely improves water solubility compared to lipophilic analogs like the phenylthio derivative. However, reduced lipophilicity may hinder fungal cell membrane penetration, necessitating formulation adjustments (e.g., intravenous delivery) .

Stability Modifications : Analogs with hydrochloride salts (e.g., Pneumocandin B0 Deoxy Phenylthio Analog Hydrochloride) exhibit enhanced stability under physiological conditions, which may prolong half-life .

Antifungal Efficacy : While direct efficacy data are unavailable, structural analogs with lipophilic groups (e.g., phenylthio) may show broader activity against azole-resistant fungi due to improved membrane interaction. In contrast, 2-L-Serinepneumocandin B0’s polar modifications could target specific fungal strains with exposed glucan synthases .

Mechanistic and Pharmacological Implications

  • Target Binding : The hydroxyl group in L-serine may hydrogen-bond with β-(1,3)-D-glucan synthase, altering binding kinetics compared to the parent compound .
  • Synthetic Feasibility : Custom synthesis of these analogs (e.g., via Selleck’s compound libraries) allows rapid optimization of substituents for targeted applications .

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